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Compound of Interest

Compound Name: LY320135

Cat. No.: B1675668 Get Quote

In-Depth Technical Guide: LY320135
For Researchers, Scientists, and Drug Development Professionals

Core Compound Information
Identifier Value

IUPAC Name
4-[6-methoxy-2-(4-methoxyphenyl)-1-

benzofuran-3-carbonyl]benzonitrile[1]

CAS Number 176977-56-3

Molecular Formula C₂₄H₁₇NO₄[1]

Molecular Weight 383.40 g/mol [1]

Introduction
LY320135 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1),

developed by Eli Lilly and Company.[2] It belongs to the benzofuran class of compounds. This

document provides a comprehensive technical overview of LY320135, including its

pharmacological properties, experimental data, and relevant methodologies for research and

development professionals. While detailed synthesis protocols for LY320135 are not readily

available in the public domain, this guide consolidates the existing scientific literature to

facilitate further investigation and application of this compound.
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Physicochemical Properties
Property Value Source

Physical State Crystalline solid
Assumed from similar

compounds

Solubility Soluble in DMSO and ethanol
Assumed from experimental

use

Pharmacological Data
Receptor Binding Affinity
LY320135 exhibits high selectivity for the CB1 receptor over the CB2 receptor. The binding

affinities, expressed as inhibition constants (Ki), are summarized below.

Receptor
Cell
Line/Tissue

Radioligand Ki (nM) Reference

CB1

L-CB1 cells

(stably

transfected)

[³H]-CP 55,940 224 [3]

CB1
Rat Cerebellum

Membranes
[³H]-CP 55,940 203 [4]

CB2

CHO-CB2 cells

(stably

transfected)

[³H]-CP 55,940 >10,000 [3]

CB2
Rat Spleen

Membranes
[³H]-CP 55,940 >10,000 [4]

Functional Activity
LY320135 acts as an antagonist and, at higher concentrations, an inverse agonist at the CB1

receptor. Its functional effects have been characterized in various in vitro assays.
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Assay Cell Line Agonist
Measured
Effect

IC₅₀ (nM) Reference

Adenylate

Cyclase

Inhibition

CHO-CB1

cells
Anandamide

Reversal of

cAMP

inhibition

734 N/A

N-type

Calcium

Channel

Inhibition

N18 cells WIN 55212-2
Reversal of

Ica inhibition
55 [3]

Inwardly

Rectifying

Potassium

Channel

Activation

AtT-20-CB1

cells
WIN 55212-2

Blockade of

Kir activation

~1000 (at

1µM)
[3]

Signaling Pathways
LY320135, as a CB1 receptor antagonist, modulates the signaling cascades typically initiated

by the activation of this G-protein coupled receptor (GPCR). The primary signaling pathway

involves the inhibition of adenylyl cyclase and the modulation of ion channels via the Gi/o

protein.
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CB1 Receptor Signaling Pathway and the Antagonistic Action of LY320135.

Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure based on methodologies described for cannabinoid

receptor binding assays.
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Membrane Preparation
(from cells or tissue)

Incubation:
- Membranes

- [³H]-CP 55,940 (Radioligand)
- LY320135 (or other competitor)

Rapid Filtration
(to separate bound and free radioligand)

Scintillation Counting
(to quantify radioactivity)

Data Analysis
(to determine Ki values)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [LY320135 IUPAC name and CAS number 176977-56-
3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675668#ly320135-iupac-name-and-cas-number-
176977-56-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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